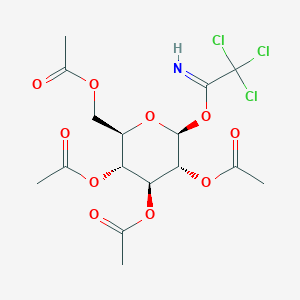

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of glycosylation. This compound is a derivative of glucose, where the hydroxyl groups are acetylated, and it contains a trichloroacetimidate group. Its primary use is as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are essential in various biological processes and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate typically involves the following steps:

Acetylation of Glucose: The starting material, D-glucose, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

Formation of Trichloroacetimidate: The acetylated glucose is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate. This step introduces the trichloroacetimidate group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.

Substitution: Nucleophiles such as alcohols or thiols can be used to replace the trichloroacetimidate group under basic conditions.

Major Products

The major products of these reactions are glycosides, where the glycosyl group is attached to various acceptor molecules. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Overview:

This compound serves as a key intermediate in the synthesis of glycosides and oligosaccharides. Its ability to facilitate the formation of complex carbohydrates makes it invaluable for researchers aiming to develop new carbohydrate-based materials.

Applications:

- Glycosylation Reactions: It is frequently used in glycosylation reactions to produce various glycosides essential for biological research.

- Synthesis of Oligosaccharides: The compound aids in creating oligosaccharides that can be used in drug development and as biochemical probes.

Pharmaceutical Development

Overview:

In pharmaceutical settings, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is crucial for enhancing the stability and bioavailability of glycosylated drugs.

Applications:

- Drug Formulation: It is employed in the synthesis of glycosylated drugs that exhibit improved pharmacokinetic properties.

- Therapeutic Efficacy: The compound's role in modifying drug structures contributes to better therapeutic outcomes by increasing the stability and solubility of active pharmaceutical ingredients.

Biotechnology

Overview:

In biotechnology, this compound is utilized for modifying biomolecules to improve their functionality and targeting capabilities.

Applications:

- Targeted Drug Delivery: Researchers use this compound to create targeted drug delivery systems that enhance the efficacy of therapeutic agents.

- Bioconjugation: It plays a role in bioconjugation processes where biomolecules are modified for specific interactions with target cells or tissues.

Food Industry

Overview:

The food industry benefits from this compound through its application in food additives and preservatives.

Applications:

- Preservatives: It is utilized to formulate preservatives that extend the shelf life of food products.

- Food Safety: The compound contributes to improving the safety profile of food items by preventing microbial growth.

Material Science

Overview:

The development of bio-based materials using this compound offers sustainable alternatives across various industries.

Applications:

- Biodegradable Plastics: Research is ongoing into using derivatives of this compound to create biodegradable plastics.

- Sustainable Packaging Solutions: Its application in material science supports environmental sustainability initiatives by providing eco-friendly packaging options.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor. The trichloroacetimidate group is a good leaving group, which facilitates the formation of a glycosyl cation intermediate. This intermediate then reacts with an acceptor molecule to form a glycosidic bond. The process is typically catalyzed by Lewis acids, which enhance the electrophilicity of the glycosyl donor.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride

- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride

Uniqueness

Compared to its analogs, 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate offers several advantages:

- Stability : It is more stable under various reaction conditions, reducing the risk of decomposition.

- Reactivity : The trichloroacetimidate group is a superior leaving group, facilitating more efficient glycosylation reactions.

- Selectivity : It provides higher selectivity in glycosylation reactions, leading to fewer side products and higher yields.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is a glycosyl donor used in the synthesis of glycosides and other carbohydrate derivatives. Its structure includes a glucopyranosyl moiety with acetyl groups and a trichloroacetimidate leaving group, which enhances its reactivity in glycosylation reactions.

- Molecular Formula : CHClNO

- Molecular Weight : 492.69 g/mol

- Appearance : White to almost white powder or crystalline form

- Purity : Minimum 97.0% (HPLC)

- Melting Point : 146.0 to 153.0 °C

- Specific Rotation : +47.0 to +51.0 (C=2, Dioxane) .

Pharmacological Properties

Recent studies have highlighted the biological activity of compounds derived from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate, particularly in cancer research:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds synthesized from this glycosyl donor have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC values ranging from 4.07 to 54.06 μM against colon carcinoma cell lines such as HCT-8 and HCT-116 .

- The selectivity index (SI) was calculated for several derivatives, indicating their potential for targeted cancer therapy with reduced toxicity to normal cells .

- Mechanisms of Action :

Structure-Activity Relationships (SAR)

The biological activity of derivatives from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate can be attributed to specific functional groups introduced during synthesis:

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| 4d | 4.59 – 87.19 | Varies by cell line |

| 10a | 4.45 – 10.19 | High |

| 20g | 11.36 | High |

This table summarizes the cytotoxic effects observed in various studies, indicating that structural modifications can significantly influence biological activity .

Study on Colorectal Cancer

A notable study evaluated the effects of several derivatives on colorectal cancer cell lines (HT-29 and DLD-1). The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways:

- Findings :

Synthesis and Evaluation of New Compounds

In another investigation focusing on the synthesis of BODIPY C-glycosides using this compound as a precursor, researchers found that these new glycosides exhibited promising properties for further pharmacological evaluation:

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452848 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92052-29-4 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.